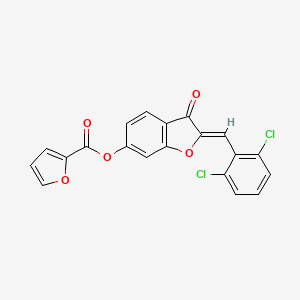

![molecular formula C20H14FN3O B2469175 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 670248-02-9](/img/structure/B2469175.png)

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

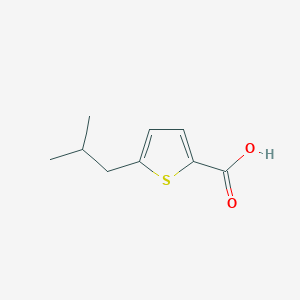

“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Optimization of PARP Inhibitors

A study led by Penning et al. (2010) focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a compound with excellent PARP enzyme potency and significant in vivo efficacy in cancer models. This research highlights the potential of structurally related compounds in cancer therapy, showing the promise of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide derivatives for therapeutic applications (Penning et al., 2010).

Automated Radiosynthesis for Clinical Imaging

Takayuki Ohkubo and colleagues (2021) developed an automated radiosynthesis method for 18F-labeled tracers, including compounds related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, for clinical applications in imaging hypoxia and tau pathology. This work demonstrates the utility of such compounds in the production of radiotracers for positron emission tomography (PET) imaging, which is crucial for diagnosing and studying various diseases (Ohkubo et al., 2021).

Synthesis and Characterization of Benzamide Derivatives

Research by Achugatla et al. (2017) on the synthesis and characterization of new benzamide derivatives structurally related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide underscores the importance of chemical synthesis in developing novel compounds for potential pharmacological uses. This study illustrates the foundational chemical processes necessary for creating molecules with possible therapeutic value (Achugatla et al., 2017).

Exploration of Fluorinated Heterocyclic Compounds

G. Shi, Qian Wang, and M. Schlosser (1996) utilized fluorine-containing building blocks for synthesizing various heterocyclic compounds, demonstrating the versatility of fluorine chemistry in creating bioactive molecules. Their work provides a basis for understanding how modifications like fluorination can influence the chemical and biological properties of molecules, including those related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (Shi et al., 1996).

Orientations Futures

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

Propriétés

IUPAC Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDBYTPEZKNLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)